N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide
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Overview
Description
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide is a complex organic compound that features both a thiophene ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the dimethylaminoethyl group through a nucleophilic substitution reaction. The nitrophenyl group can be introduced via a coupling reaction, often using reagents like palladium catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
Thiophene derivatives: Known for their applications in medicinal chemistry and material science.
Uniqueness
N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N’-(2-methyl-5-nitrophenyl)ethanediamide is unique due to its combination of a thiophene ring and a nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and reactivity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-11-6-7-12(21(24)25)9-13(11)19-17(23)16(22)18-10-14(20(2)3)15-5-4-8-26-15/h4-9,14H,10H2,1-3H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKWVWYHCOUSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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